molecular formula C15H10FN5 B4414763 N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No. B4414763
M. Wt: 279.27 g/mol
InChI Key: GNHBJXDWNKDKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a chemical compound that has attracted the attention of researchers due to its potential use in various scientific applications.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its binding to the GABA-A receptor, where it acts as a positive allosteric modulator. This means that it enhances the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity. This results in anxiolytic and sedative effects, which have been demonstrated in animal studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine include anxiolytic and sedative effects, as well as anti-cancer effects. These effects are mediated by the compound's binding to the GABA-A receptor and its inhibition of cancer cell growth, respectively.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is its high affinity for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in anxiety and sleep regulation. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine. One direction is to further investigate its potential as a treatment for anxiety and sleep disorders, as well as its potential as an anti-cancer agent. Another direction is to explore its use in other areas of neuroscience, such as the regulation of mood and cognition. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound for use in experimental settings.

Scientific Research Applications

N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been studied for its potential use in various scientific applications. One of the most promising applications is in the field of neuroscience, where it has been shown to have a high affinity for the GABA-A receptor, a neurotransmitter receptor that is involved in the regulation of anxiety and sleep. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN5/c16-10-4-3-5-11(8-10)18-14-15-20-17-9-21(15)13-7-2-1-6-12(13)19-14/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHBJXDWNKDKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679688
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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